Andrew's liver salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

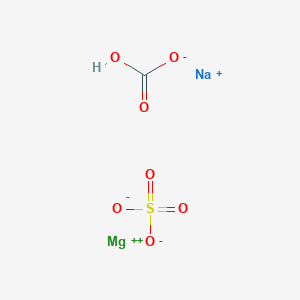

Andrew's liver salt is a popular antacid and laxative that has been used for over a century. It was first formulated by Leonard Henry Andrew in the late 19th century and has since become a household name in many countries. The salt is a combination of magnesium sulfate, sodium bicarbonate, and citric acid, which work together to relieve indigestion, constipation, and other gastrointestinal problems.

Mécanisme D'action

The mechanism of action of Andrew's liver salt is based on its ability to neutralize stomach acid and increase the pH of the stomach. The sodium bicarbonate component of the salt reacts with the hydrochloric acid in the stomach to form carbon dioxide and water, which reduces the acidity of the stomach. The magnesium sulfate component of the salt acts as a laxative by drawing water into the colon, which softens the stool and promotes bowel movement.

Biochemical and Physiological Effects:

This compound has several biochemical and physiological effects on the body. It can reduce the acidity of the stomach, relieve indigestion, and promote bowel movement. The salt also has a mild diuretic effect due to the magnesium sulfate component, which can help to reduce fluid retention. Additionally, the salt has been shown to increase bile secretion, which can aid in the digestion of fats.

Avantages Et Limitations Des Expériences En Laboratoire

Andrew's liver salt has several advantages for lab experiments. It is a readily available and inexpensive compound that can be used as a model for studying the dissolution and absorption of drugs in the gastrointestinal tract. The salt is also easy to prepare and has a long shelf life. However, the salt has some limitations for lab experiments. Its effects on the body are not as potent as other drugs, and its use may not accurately reflect the effects of more potent compounds.

Orientations Futures

There are several future directions for research on Andrew's liver salt. One area of research could be to study the effects of the salt on gut microbiota. Another area of research could be to investigate the potential use of the salt as a drug delivery system for targeted drug delivery to the gastrointestinal tract. Additionally, more studies could be conducted to better understand the mechanism of action and biochemical effects of the salt.

Conclusion:

This compound is a popular antacid and laxative that has been used for over a century. Its combination of magnesium sulfate, sodium bicarbonate, and citric acid work together to relieve indigestion, constipation, and other gastrointestinal problems. The salt has been extensively studied for its effects on gastric pH, intestinal motility, and bile secretion. Its use in research has helped to better understand the mechanism of action and biochemical effects of the salt. There are several future directions for research on this compound, including studying its effects on gut microbiota and investigating its potential use as a drug delivery system.

Méthodes De Synthèse

Andrew's liver salt is synthesized by combining magnesium sulfate, sodium bicarbonate, and citric acid in a specific ratio. The synthesis process involves mixing the three components in a dry state and then adding water to create a solution. The solution is then dried and granulated to form the final product. The synthesis method has been refined over the years to ensure consistent quality and purity of the salt.

Applications De Recherche Scientifique

Andrew's liver salt has been used extensively in scientific research for its antacid and laxative properties. It has been studied for its effects on gastric pH, intestinal motility, and bile secretion. The salt has also been used as a model compound for studying the dissolution and absorption of drugs in the gastrointestinal tract. Its use in research has helped to better understand the mechanism of action and biochemical effects of the salt.

Propriétés

Numéro CAS |

138230-27-0 |

|---|---|

Formule moléculaire |

CHMgNaO7S |

Poids moléculaire |

204.38 g/mol |

Nom IUPAC |

magnesium;sodium;hydrogen carbonate;sulfate |

InChI |

InChI=1S/CH2O3.Mg.Na.H2O4S/c2-1(3)4;;;1-5(2,3)4/h(H2,2,3,4);;;(H2,1,2,3,4)/q;+2;+1;/p-3 |

Clé InChI |

ZDXSOOBRDLVPON-UHFFFAOYSA-K |

SMILES isomérique |

[H+].C(=O)([O-])[O-].[O-]S(=O)(=O)[O-].[Na+].[Mg+2] |

SMILES |

C(=O)(O)[O-].[O-]S(=O)(=O)[O-].[Na+].[Mg+2] |

SMILES canonique |

[H+].C(=O)([O-])[O-].[O-]S(=O)(=O)[O-].[Na+].[Mg+2] |

Synonymes |

Andrew's Liver Salt |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide](/img/structure/B137982.png)

![Methyl (1R,2S,3S,5S)-8-(2-fluoroethyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B137984.png)

![N'-hydroxy-2-[3-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B137985.png)